molecular formula C20H4Br4Cl4O5 B1669900 D & C Red no. 27 CAS No. 13473-26-2

D & C Red no. 27

Cat. No.: B1669900
CAS No.: 13473-26-2
M. Wt: 785.7 g/mol
InChI Key: ZYIBVBKZZZDFOY-UHFFFAOYSA-N
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Description

D & C Red No. 27, also known as CI 45410, is a synthetic dye used primarily in cosmetics and personal care products. It belongs to the fluoran class of dyes, which are characterized by their fluorescence when exposed to light. This compound imparts a bright red hue to products such as blushers, lipsticks, and foundations .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Phloxine O is derived from fluorescein and differs by the presence of four bromine atoms at positions 2, 4, 5, and 7 of the xanthene ring and four chlorine atoms in the carboxyphenyl ring . It has an absorption maximum around 540 nm and an emission maximum around 564 nm .

Cellular Effects

Phloxine O has been shown to have antimicrobial properties. In the presence of light, it has a bactericidal effect on gram-positive strains, such as Bacillus subtilis, Bacillus cereus, and several methicillin-resistant Staphylococcus aureus (MRSA) strains .

Molecular Mechanism

The molecular mechanism of Phloxine O involves oxidative damage. When subjected to light, debromination occurs and free radicals and singlet oxygen are formed . These highly reactive species attack cellular components such as lipids, proteins, and nucleic acids .

Temporal Effects in Laboratory Settings

It is known that at a minimum inhibitory concentration of 25 μM, growth is reduced by 10-fold within 2.5 hours . At concentrations of 50 μM and 100 μM, growth is stopped completely and cell counts decrease by a factor of 10^4 to 10^5 .

Dosage Effects in Animal Models

For humans, the Food and Drug Administration deems Phloxine O to be safe up to a daily dosage of 1.25 mg/kg .

Metabolic Pathways

It is known that Phloxine O ionizes in water to become a negatively charged ion that binds to positively charged cellular components .

Transport and Distribution

It is known that Phloxine O is water-soluble , suggesting that it could be transported and distributed within cells and tissues via aqueous channels.

Subcellular Localization

Given its water solubility and its interactions with positively charged cellular components , it is plausible that Phloxine O could localize to various subcellular compartments depending on the local environment and the presence of target molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions: D & C Red No. 27 is synthesized from petroleum or coal tar sources. The process involves the reaction of resorcinol with tetrachlorophthalic anhydride to form tetrachlorofluorescein, which is then brominated to produce the final compound .

Industrial Production Methods: In industrial settings, the production of D & C Red No. 27 involves large-scale chemical reactions under controlled conditions. The raw materials are subjected to high temperatures and specific catalysts to ensure the desired chemical transformations. The final product is then purified and tested for quality before being used in various applications .

Chemical Reactions Analysis

Types of Reactions: D & C Red No. 27 undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce various carboxylic acids, while reduction can yield different alcohols or amines .

Scientific Research Applications

D & C Red No. 27 has a wide range of scientific research applications, including:

Comparison with Similar Compounds

    D & C Red No. 21 (CI 453802): Another synthetic dye used in cosmetics, known for its color-changing properties.

    D & C Red No. 28 (CI 454101): Similar to D & C Red No. .

Uniqueness: D & C Red No. 27 is unique due to its specific fluorescence properties and its ability to impart a bright red hue to various products. Its stability and safety profile make it a preferred choice in the cosmetics industry .

Properties

IUPAC Name

2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H4Br4Cl4O5/c21-5-1-3-17(9(23)15(5)29)32-18-4(2-6(22)16(30)10(18)24)20(3)8-7(19(31)33-20)11(25)13(27)14(28)12(8)26/h1-2,29-30H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYIBVBKZZZDFOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=C(C(=C1Br)O)Br)OC3=C(C(=C(C=C3C24C5=C(C(=C(C(=C5Cl)Cl)Cl)Cl)C(=O)O4)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H4Br4Cl4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

18472-87-2 (Parent)
Record name D & C Red no. 27
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID2031089
Record name D&C Red 27
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

785.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13473-26-2
Record name Red No. 27
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13473-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name D & C Red no. 27
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013473262
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one, 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxy-
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Record name D&C Red 27
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2',4',5',7'-tetrabromo-4,5,6,7-tetrachloro-3',6'-dihydroxyspiro[isobenzofuran-1(3H),9'-[9H]xanthene]-3-one
Source European Chemicals Agency (ECHA)
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Record name D&C RED NO. 27
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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